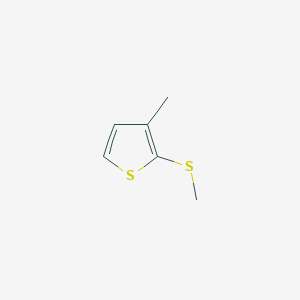

3-methyl-2-(methylthio)thiophene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyl-2-methylsulfanylthiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8S2/c1-5-3-4-8-6(5)7-2/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKAGIXFQVFDQGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Methyl 2 Methylthio Thiophene and Analogues

Established Synthetic Pathways

Metal-Halogen Exchange Strategies

Metal-halogen exchange is a powerful and widely used method for the synthesis of organometallic reagents, which can then be reacted with various electrophiles to introduce a wide range of functional groups onto an aromatic ring. In the context of thiophene (B33073) chemistry, this strategy is particularly useful for the regioselective functionalization of the thiophene nucleus.

A direct and analogous approach to the synthesis of 3-methyl-2-(methylthio)thiophene involves the lithiation of a suitably substituted thiophene precursor followed by quenching with an electrophilic sulfur source. For instance, a process for the synthesis of the closely related 3-(methylthio)thiophene (B1582169) has been developed, which involves the reaction of 3-bromothiophene (B43185) with an alkyl lithium reagent to form 3-lithiothiophene. This intermediate is then reacted with dimethyl disulfide to yield the final product. google.com This methodology can be directly adapted by starting with 2-bromo-3-methylthiophene. The metal-halogen exchange would selectively occur at the bromine-bearing carbon, generating 3-methyl-2-lithiothiophene. Subsequent reaction with dimethyl disulfide would then introduce the methylthio group at the 2-position.

The reaction conditions for the synthesis of the analogous 3-(methylthio)thiophene are detailed in the table below:

| Parameter | Value |

| Starting Material | 3-Bromothiophene |

| Reagent 1 | Butyl lithium in hexane |

| Reagent 2 | Tetrahydrofuran (THF) |

| Reagent 3 | Dimethyl disulfide |

| Temperature | -30°C to -20°C |

| Reaction Time | 1 hour after addition of dimethyl disulfide |

| Yield | 76% |

This data is for the synthesis of 3-(methylthio)thiophene, a close analogue of the target compound. google.com

Furthermore, studies on the directed lithiation of 3-methylthiophene (B123197) itself have shown that treatment with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) results in highly selective metalation at the 5-position. nih.gov However, the use of other lithium bases or careful control of reaction conditions could potentially favor lithiation at the 2-position, providing a direct route to the target molecule from the readily available 3-methylthiophene.

Thiophene Ring Formation Reactions

The Paal-Knorr synthesis is a classic and versatile method for the preparation of five-membered heterocycles, including thiophenes, from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The thiophene synthesis variant of this reaction involves the condensation of a 1,4-diketone with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent. wikipedia.orguobaghdad.edu.iq

To apply this methodology for the synthesis of this compound, a suitably substituted 1,4-dicarbonyl precursor would be required. The general mechanism involves the conversion of the dicarbonyl compound into a thioketone intermediate by the sulfurizing agent, which then undergoes cyclization and dehydration to form the aromatic thiophene ring. wikipedia.org

| Starting Material | General Reactants | Sulfurizing Agent |

| 1,4-Dicarbonyl Compound | Primary Amine or Ammonia | Phosphorus Pentasulfide (P₄S₁₀) or Lawesson's Reagent |

This table represents the generalized conditions for the Paal-Knorr thiophene synthesis. wikipedia.orguobaghdad.edu.iq

The success of this route would be highly dependent on the availability of the requisite 1,4-dicarbonyl precursor that would yield the desired 3-methyl and 2-methylthio substitution pattern.

The Gewald reaction is a multicomponent reaction that provides a convenient route to polysubstituted 2-aminothiophenes. google.comwikipedia.org The reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. google.comorganic-chemistry.org While the standard Gewald reaction yields a 2-amino group, modifications can be employed to access other functionalities. However, a direct synthesis of this compound via a modified Gewald reaction is not a commonly reported pathway. The primary product would require subsequent deamination and introduction of the methylthio group, making it a multi-step and less direct approach.

The Volhard-Erdmann cyclization , on the other hand, offers a more direct route to the core structure of the target molecule. This reaction involves the synthesis of alkyl and aryl thiophenes through the cyclization of 1,4-difunctional compounds, such as disodium succinate derivatives, with a phosphorus sulfide (B99878), typically phosphorus heptasulfide (P₄S₇). wikipedia.orgdrugfuture.com A well-documented example is the synthesis of 3-methylthiophene from itaconic acid, which is first converted to disodium methylsuccinate. wikipedia.orgorgsyn.org

The synthesis of the 3-methylthiophene precursor via the Volhard-Erdmann cyclization is outlined below:

| Starting Material | Reagent | Temperature | Product | Yield |

| Disodium methylsuccinate | Phosphorus heptasulfide (P₄S₇) in mineral oil | 240-250°C | 3-Methylthiophene | Not specified in source |

This data describes the synthesis of the 3-methylthiophene core, which would require subsequent functionalization to yield the final target compound. orgsyn.org

Following the successful synthesis of 3-methylthiophene via the Volhard-Erdmann reaction, the introduction of the 2-(methylthio) group can be achieved through the metal-halogen exchange strategy as previously described. This would involve bromination of 3-methylthiophene at the 2-position, followed by lithiation and quenching with dimethyl disulfide.

The cyclization of functionalized alkynes, particularly those containing a sulfur atom, has emerged as a powerful and regioselective method for the synthesis of substituted thiophenes. nih.gov These reactions can be promoted by various catalysts, including metals such as palladium and copper, or can proceed under metal-free conditions. nih.gov

One relevant example is the synthesis of 3-(methylthio)-2-phenyl-4,5-dipropylthiophene, which demonstrates the formation of a 2-substituted-3-(methylthio)thiophene derivative. This synthesis proceeds via a cesium fluoride-induced 5-exo-dig S-cyclization of a (Z)-triisopropyl(5-(2-phenylethynyl)oct-4-en-4-ylthio)silane intermediate in the presence of dimethyl disulfide as the electrophile. nih.gov This approach highlights the potential to construct the thiophene ring while simultaneously introducing the methylthio group at the desired position.

The general principle involves the intramolecular nucleophilic attack of a sulfur-containing group onto the alkyne moiety. The specific substitution pattern of the final thiophene product is determined by the structure of the starting alkyne substrate.

One-pot reactions that combine C-S bond formation and subsequent heterocyclization offer an efficient and atom-economical approach to the synthesis of thiophenes. nih.gov These cascade reactions can avoid the isolation of intermediates, thereby saving time and resources.

For example, a one-pot, two-step, three-component reaction of chalcones, benzoylacetonitriles, and elemental sulfur, catalyzed by a base, has been reported for the synthesis of 2-aryl-3-cyanothiophenes. rsc.org While this specific example leads to a different substitution pattern, it illustrates the principle of constructing the thiophene ring from acyclic precursors in a single pot.

Another relevant strategy is the electrophilic sulfur-mediated cyclization of alkynylthioanisoles. For instance, the reaction of o-alkynyl thioanisoles with a stable dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt leads to the formation of 2,3-disubstituted benzo[b]thiophenes with a thiomethyl group at the 3-position in excellent yields. organic-chemistry.orgnih.gov Although this example leads to a fused thiophene system, the underlying principle of an intramolecular cyclization triggered by an electrophilic sulfur species could be adapted for the synthesis of monocyclic thiophenes like this compound.

A hypothetical one-pot approach for the target molecule could involve the reaction of a suitable three-carbon synthon with a sulfur source and a methylating agent, although specific examples for this transformation are not prevalent in the literature.

Advanced Synthetic Approaches

Advanced synthetic methodologies have been developed to provide efficient and selective access to this compound and its analogues. These approaches often utilize metal catalysts or base promoters to facilitate the construction of the substituted thiophene ring system, with a key focus on controlling regioselectivity.

Metal-Catalyzed (e.g., Palladium, Copper, Gold, Rhodium) Methodologies

Transition metal catalysis offers powerful tools for the synthesis of complex thiophene derivatives. Catalysts based on palladium, copper, and rhodium are particularly prominent in forging the carbon-sulfur and carbon-carbon bonds necessary for the assembly of these heterocycles.

Palladium-Catalyzed Synthesis: Palladium catalysts are widely used for constructing thiophene rings and for C-H arylation. organic-chemistry.org One notable method is the palladium-catalyzed cycloisomerization of (Z)-2-en-4-yne-1-thiols, which yields substituted thiophenes. acs.orgnih.gov This reaction proceeds under neutral conditions, making it suitable for a variety of substrates, including those sensitive to bases. acs.org The reactions are typically carried out in the presence of a palladium(II) iodide catalyst with potassium iodide as a co-catalyst in a solvent like N,N-dimethylacetamide (DMA). acs.org

Another approach involves the palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols. nih.gov This method also uses a catalytic amount of PdI2 in conjunction with KI and can be performed in conventional solvents like methanol or in ionic liquids, which allows for catalyst recycling. organic-chemistry.orgnih.gov Furthermore, Suzuki-Miyaura cross-coupling reactions, catalyzed by systems like palladium(II) acetate and the SPhos ligand, have been optimized for the synthesis of cyclopropylthiophenes and can be adapted for other substituted thiophenes. semanticscholar.org

Table 1: Examples of Palladium-Catalyzed Thiophene Synthesis

| Starting Material | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-2-en-4-yne-1-thiols | PdI₂ / KI | Substituted Thiophenes | 43-94 | acs.org |

| 1-mercapto-3-yn-2-ols | PdI₂ / KI | Substituted Thiophenes | Good to High | nih.gov |

| Bromothiophenes | Pd(OAc)₂ / SPhos | Cyclopropylthiophenes | 69-93 | semanticscholar.org |

Copper-Catalyzed Synthesis: Copper-catalyzed reactions are particularly effective for forming C–S bonds, which is crucial for introducing the methylthio group. rsc.org A developed method involves the copper-catalyzed coupling of benzyl alcohols with thiols to form thioethers. rsc.org Using copper(II) triflate (Cu(OTf)₂) as a Lewis acid catalyst, a variety of thioethers can be synthesized from readily available starting materials under mild conditions. rsc.org This C-S bond formation proceeds via a proposed SN1-type nucleophilic attack on a carbocation intermediate. rsc.org While not directly forming the thiophene ring, this methodology is highly relevant for the synthesis of analogues or for the post-functionalization of a pre-formed thiophene ring. Another approach describes the copper-catalyzed coupling of boronic acids with N-thioimides, which provides thioethers in good yields under mild, base-free conditions. acs.org

Rhodium-Catalyzed Synthesis: Rhodium catalysts have emerged as powerful tools for C-H bond functionalization, enabling the direct introduction of substituents onto a thiophene core. nih.govnih.gov Rhodium(III)-catalyzed C-H activation has been used for the cross-dehydrogenative coupling of thiophene derivatives. researchgate.net For instance, rhodium catalysis can facilitate the cascade oxidative C-H annulation of thiophenes with phenacyl phosphoniums to synthesize planar thienoacenes. thieme-connect.com These reactions involve the formation of multiple C-C and C-O bonds in a single step. thieme-connect.com While these examples lead to more complex fused systems, the underlying principle of rhodium-catalyzed C-H activation can be applied to the synthesis of specifically substituted thiophenes.

Base-Promoted Synthetic Routes

Base-promoted reactions offer an alternative to metal-catalyzed approaches for the synthesis of thiophene derivatives. These methods often involve the cyclization of appropriately functionalized acyclic precursors.

One such route involves the base-catalyzed reaction of mercaptoacetaldehyde or its dimer with methyl vinyl ketone. google.com This reaction, which can be facilitated by bases like potassium carbonate, leads to the formation of a 3-oxobutylmercaptoacetaldehyde intermediate, which can then be cyclized to form a thiophene ring. google.com Enamine catalysis, using secondary amines like pyrrolidine or morpholine in the presence of a weak acid, can also be employed to promote the cyclization step. google.com

Another strategy involves the interaction between elemental sulfur and a strong base like sodium tert-butoxide (NaOtBu) to enable the synthesis of thiophenes from 1,4-diaryl-1,3-dienes through the cleavage of multiple C-H bonds. organic-chemistry.org Similarly, the Gewald reaction, a well-known multicomponent reaction, utilizes a base to condense a ketone or aldehyde with an α-cyanoester and elemental sulfur to produce highly substituted 2-aminothiophenes. researchgate.netnih.gov While the direct synthesis of this compound via this specific named reaction is not typical, the principles of base-mediated condensation and cyclization with a sulfur source are fundamental to many thiophene syntheses.

Table 2: Base-Promoted Thiophene Synthesis Strategies

| Reactants | Base/Catalyst | Key Transformation | Reference |

|---|---|---|---|

| Mercaptoacetaldehyde, Methyl vinyl ketone | K₂CO₃ | Thio-Michael addition and cyclization | google.com |

| 1,4-Diaryl-1,3-dienes, Elemental Sulfur | NaOtBu | C-H bond cleavage and sulfur incorporation | organic-chemistry.org |

| Chalcones, α-Cyanoacetates, Elemental Sulfur | Base (e.g., Morpholine) | Multicomponent condensation/cyclization | nih.gov |

Regioselective Synthesis of this compound Isomers

Achieving regioselectivity is a critical challenge in the synthesis of substituted thiophenes like this compound, where the precise placement of the methyl and methylthio groups is required. The choice of synthetic strategy and starting materials is paramount in controlling the final substitution pattern.

For instance, in palladium-catalyzed cycloisomerizations of enynethiols, the substitution pattern of the final thiophene product is directly determined by the structure of the acyclic precursor. acs.org By carefully designing the enynethiol starting material, one can dictate the positions of the substituents on the resulting thiophene ring.

In the context of building the thiophene ring from acyclic precursors, the regioselectivity is often governed by the nature of the cyclization reaction. A patent describes a process for making 3-methylthiophene-2-carboxaldehyde, a key intermediate, through the reaction of mercaptoacetaldehyde with 3-butyn-2-one. google.com This reaction produces a mixture of isomeric intermediates that are then cyclized to the desired product, highlighting the challenge and importance of controlling the initial addition step to achieve a single regioisomer. google.com

Furthermore, metalation reactions, followed by quenching with an electrophile, are a powerful tool for the regioselective functionalization of a pre-existing thiophene ring. By choosing the appropriate directing group and reaction conditions, it is possible to introduce substituents at specific positions. For example, direct C-H arylation of thiophenes at the C2 position can be achieved with high efficiency using a palladium catalyst, indicating the inherent reactivity differences between the positions on the thiophene ring that can be exploited for regioselective synthesis. organic-chemistry.org

Reaction Mechanisms and Kinetic Studies in 3 Methyl 2 Methylthio Thiophene Synthesis

Detailed Mechanistic Elucidation of Key Steps

The formation of substituted thiophenes, including those with methylthio groups, can be achieved through multi-step sequences that often involve the cyclization of a functionalized acyclic precursor. One prominent pathway for synthesizing a structurally related compound, 3-(methylthio)-2-phenyl-4,5-dipropylthiophene, provides significant insight into a likely mechanism for forming the target molecule. This process hinges on a palladium-catalyzed coupling reaction followed by a base-induced intramolecular cyclization.

A key strategy involves an initial one-pot C-S coupling and heterocyclization. wikipedia.org The sequence begins with the reaction of a (Z)-1-bromo-1-en-3-yne substrate with a thiol, such as triisopropylsilanethiol. wikipedia.org This step is typically catalyzed by a palladium complex to form a (Z)-(1-en-3-ynylthio)triisopropylsilane intermediate. wikipedia.org

The crucial cyclization step is then induced by a desilylating agent, such as cesium fluoride (B91410) (CsF). nih.govorganic-chemistry.org The fluoride ion attacks the silicon atom, cleaving the silicon-sulfur bond and generating a reactive thiolate intermediate. This intermediate then undergoes a 5-exo-dig intramolecular S-cyclization, where the sulfur atom attacks the alkyne moiety to form the five-membered thiophene (B33073) ring. wikipedia.orgnih.govorganic-chemistry.org

To complete the synthesis of the 3-methyl-2-(methylthio)thiophene structure, the cyclized intermediate is trapped with a suitable electrophile. nih.govorganic-chemistry.org In this case, dimethyl disulfide (CH₃SSCH₃) is introduced into the reaction mixture. wikipedia.orgnih.govorganic-chemistry.org The anionic thiophene intermediate attacks the disulfide, leading to the introduction of the methylthio (-SCH₃) group at the 2-position of the thiophene ring, yielding the final product. wikipedia.orgnih.govorganic-chemistry.org This electrophilic capture is a critical final step in functionalizing the newly formed heterocyclic ring.

An alternative, metal-free approach for the synthesis of related 3-methylthio-benzo[b]thiophenes has also been developed, which may suggest other possible mechanistic routes. This method utilizes a reaction system of dimethyl sulfoxide (B87167) (DMSO) and thionyl chloride (SOCl₂) to mediate the intramolecular cyclization of 2-alkynyl sulfides. acs.org In this pathway, DMSO can serve as both the solvent and the source of the methylthio group. acs.org

Role of Catalysts and Reagents in Reaction Pathways

The success of the synthetic pathways leading to this compound is highly dependent on the specific functions of the catalysts and reagents employed.

Palladium-Catalyzed Pathway:

Palladium Catalyst and Ligand: A palladium catalyst is essential for the initial C-S coupling reaction. The use of specific ligands, such as Xantphos, is reported to be effective in facilitating the formation of the key (Z)-(1-en-3-ynylthio)triisopropylsilane intermediate from a bromo-enyne precursor. wikipedia.org Transition metal catalysts, including palladium and nickel complexes, are frequently used for C-H functionalization and cross-coupling reactions in thiophene chemistry. researchgate.netnih.gov

Bases (LiHMDS and CsF): Strong, non-nucleophilic bases play distinct roles. Lithium hexamethyldisilazane (B44280) (LiHMDS) is used in the initial palladium-catalyzed coupling step. wikipedia.org Cesium fluoride (CsF) is employed subsequently as a crucial reagent to induce the key cyclization step. wikipedia.orgnih.govorganic-chemistry.org Its primary role is to act as a desilylating agent, removing the triisopropylsilyl protecting group from the sulfur atom to generate the nucleophilic thiolate required for the ring-closing reaction. wikipedia.org

Sulfur Reagents (Triisopropylsilanethiol and Dimethyl Disulfide): Triisopropylsilanethiol serves as the initial sulfur source that is incorporated into the acyclic precursor. wikipedia.org Dimethyl disulfide is used as an electrophile in the final step to introduce the methylthio group onto the thiophene ring. wikipedia.orgnih.govorganic-chemistry.org

Molecular Sieves: These are often added to the reaction mixture to remove trace amounts of water, which can interfere with the moisture-sensitive reagents and intermediates, ensuring the reaction proceeds efficiently. wikipedia.orgnih.govorganic-chemistry.org

Metal-Free Pathway:

DMSO and Thionyl Chloride (SOCl₂): In an alternative approach for related compounds, the combination of DMSO and SOCl₂ is effective for mediating intramolecular cyclization. acs.org DMSO can function as both the solvent and the methylthio source, while SOCl₂ acts as an activator. acs.org

General thiophene synthesis often relies on sulfurizing agents like phosphorus pentasulfide or Lawesson's reagent to construct the ring from 1,4-dicarbonyl compounds in what is known as the Paal-Knorr synthesis. organic-chemistry.orgnih.govderpharmachemica.com

Kinetic Aspects of this compound Formation

Detailed kinetic studies, including reaction rates, rate laws, and activation energies, specifically for the synthesis of this compound are not extensively documented in the reviewed literature. However, general kinetic principles and data from related reactions allow for an informed discussion of the factors likely influencing the formation rate.

In a related process, the reaction of thiophene with dimethyl disulfide over a zeolite catalyst has been studied under various conditions, indicating that temperature and contact time are key kinetic variables. pleiades.online While this reaction produces different products, it highlights that the interaction between a sulfur source and a thiophene ring is kinetically controlled.

The table below summarizes typical conditions reported for related synthetic transformations, which provides insight into the parameters that would be manipulated in kinetic studies.

| Parameter | Condition | Source |

| Catalyst System | PdI₂/KI or Palladium/Xantphos | wikipedia.orgmdpi.com |

| Base | LiHMDS, CsF, or NaH | wikipedia.org |

| Sulfur Source | Triisopropylsilanethiol, Dimethyl Disulfide | wikipedia.org |

| Solvent | THF, DMF, or MeOH | organic-chemistry.orgmdpi.com |

| Temperature | 25°C to 100°C | mdpi.com |

Kinetic investigations of other thioetherification reactions of heteroaromatics have employed techniques like Reaction Progress Kinetic Analysis (RPKA) to elucidate complex mechanisms. nih.gov Such studies would be necessary to fully understand the quantitative aspects of this compound synthesis.

Reactivity and Derivatization of 3 Methyl 2 Methylthio Thiophene

Electrophilic Aromatic Substitution Reactions

Thiophene (B33073) and its derivatives are generally more reactive towards electrophilic aromatic substitution than benzene (B151609). numberanalytics.com This heightened reactivity is attributed to the electron-donating nature of the sulfur atom, which stabilizes the intermediate carbocation (Wheland intermediate) formed during the reaction. numberanalytics.com In the case of 3-methyl-2-(methylthio)thiophene, the thiophene ring is further activated by two electron-donating groups: a methyl group at the 3-position and a methylthio group at the 2-position.

The directing effects of these substituents play a crucial role in determining the regioselectivity of electrophilic substitution. Both the methyl and methylthio groups are ortho, para-directing. However, in thiophenes, the α-positions (C2 and C5) are significantly more reactive than the β-positions (C3 and C4). pearson.comresearchgate.net For this compound, the C2 and C3 positions are already substituted. The primary site for electrophilic attack is the C5 position, which is ortho to the activating methyl group and para to the activating methylthio group.

Common electrophilic substitution reactions for thiophene derivatives include nitration, halogenation, and Friedel-Crafts acylation and alkylation. numberanalytics.com For instance, the formylation of electron-rich aromatic rings can be achieved using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl4). researchgate.net The acetylation of 3-methylthiophene (B123197) yields 2-acetyl-3-methylthiophene, demonstrating the preference for substitution at the available α-position. sigmaaldrich.com While specific studies on the electrophilic substitution of this compound are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on substituted thiophenes strongly suggest that reactions will predominantly occur at the C5 position.

Nucleophilic Reactions and Organometallic Intermediates

The generation of lithiated thiophene species is a powerful strategy for the functionalization of the thiophene ring. These organolithium intermediates can be prepared through metal-halogen exchange or by direct deprotonation with a strong base. nih.govgoogle.com For thiophene derivatives, deprotonation typically occurs at the most acidic proton, which is usually at an α-position. In this compound, the C5 proton is the most likely site for deprotonation by a strong base like n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (sec-BuLi), especially in the presence of a coordinating agent such as tetramethylethylenediamine (TMEDA). researchgate.netorgsyn.org The resulting 5-lithio-3-methyl-2-(methylthio)thiophene is a versatile nucleophile.

For example, the lithiation of 3-methylthiophene with lithium 2,2,6,6-tetramethylpiperidide (LiTMP) shows high selectivity for the 5-position. nih.gov This lithiated intermediate can then undergo various transformations. nih.gov Similarly, processes have been developed for the synthesis of 3-(methylthio)thiophene (B1582169) starting from 3-bromothiophene (B43185), which involves the formation of 3-lithiothiophene via metal-halogen exchange. google.com

Once generated, the lithiated this compound can react with a wide array of electrophiles to introduce new functional groups at the C5 position. researchgate.netnih.gov Common electrophiles include alkyl halides, carbonyl compounds (aldehydes and ketones), carbon dioxide, and silyl (B83357) halides. nih.gov

The reaction with an alkyl halide would result in a 5-alkyl-3-methyl-2-(methylthio)thiophene. Quenching the lithiated species with an aldehyde or ketone would yield the corresponding secondary or tertiary alcohol. Reaction with carbon dioxide, followed by an acidic workup, would produce this compound-5-carboxylic acid.

A practical example is the reaction of 3-lithiothiophene with dimethyl disulfide to produce 3-(methylthio)thiophene. google.com This demonstrates the utility of lithiated thiophenes in forming carbon-sulfur bonds.

| Lithiated Species | Electrophile | Product |

| 5-Lithio-3-methyl-2-(methylthio)thiophene | Alkyl Halide (R-X) | 5-Alkyl-3-methyl-2-(methylthio)thiophene |

| 5-Lithio-3-methyl-2-(methylthio)thiophene | Aldehyde (RCHO) | 5-(Hydroxy(alkyl)methyl)-3-methyl-2-(methylthio)thiophene |

| 5-Lithio-3-methyl-2-(methylthio)thiophene | Ketone (R₂CO) | 5-(Hydroxy(dialkyl)methyl)-3-methyl-2-(methylthio)thiophene |

| 5-Lithio-3-methyl-2-(methylthio)thiophene | Carbon Dioxide (CO₂) | This compound-5-carboxylic acid |

| 5-Lithio-3-methyl-2-(methylthio)thiophene | Dimethyl Disulfide (CH₃SSCH₃) | 3-Methyl-2,5-bis(methylthio)thiophene |

Cross-Coupling Reactions (e.g., Kumada, Suzuki) for Further Functionalization

Cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Kumada and Suzuki couplings are particularly relevant for the functionalization of thiophene derivatives. wikipedia.orgresearchgate.net

The Kumada coupling involves the reaction of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org To utilize this reaction for this compound, a halogen atom (e.g., bromine or iodine) would first need to be introduced onto the thiophene ring, most likely at the C5 position via electrophilic halogenation. The resulting 5-halo-3-methyl-2-(methylthio)thiophene could then be coupled with a Grignard reagent (R-MgX) to yield a 5-substituted product. Alternatively, the Grignard reagent of this compound could be prepared and coupled with an aryl or vinyl halide. google.com

The Suzuki coupling reaction pairs an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. researchgate.netharvard.edu Similar to the Kumada coupling, this would require the initial halogenation of this compound at the C5 position. The resulting 5-halo derivative can then be coupled with a variety of aryl or vinyl boronic acids to introduce diverse substituents. d-nb.infonih.govmdpi.com The Suzuki reaction is known for its high functional group tolerance. mdpi.com

| Coupling Reaction | Thiophene Derivative | Coupling Partner | Catalyst System | Product |

| Kumada | 5-Bromo-3-methyl-2-(methylthio)thiophene | R-MgX | Ni or Pd catalyst | 5-R-3-methyl-2-(methylthio)thiophene |

| Suzuki | 5-Bromo-3-methyl-2-(methylthio)thiophene | R-B(OH)₂ | Pd catalyst, Base | 5-R-3-methyl-2-(methylthio)thiophene |

Oxidation and Reduction Chemistry of the Methylthio Group

The methylthio group (-SCH₃) on the thiophene ring can undergo both oxidation and reduction, providing pathways to other functional groups.

Oxidation: The sulfur atom of the methylthio group is susceptible to oxidation. Mild oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) (-SOCH₃), while stronger oxidizing agents can lead to the formation of a sulfone (-SO₂CH₃). These transformations can alter the electronic properties of the thiophene ring, as the sulfoxide and sulfone groups are electron-withdrawing. The oxidation of thiophenes themselves can lead to thiophene-1-oxides and thiophene-1,1-dioxides. researchgate.net The oxidation of methylthiophenes to thiophenecarboxylic acids has also been reported using oxidizing agents like sodium dichromate. psu.edu

Reduction: The methylthio group is generally stable to many reducing agents. However, under certain conditions, such as with Raney nickel, desulfurization can occur, leading to the removal of the methylthio group and its replacement with a hydrogen atom. This would convert this compound to 3-methylthiophene.

Polymerization Studies of this compound

Polythiophenes are a class of conducting polymers with applications in organic electronics. kpi.uagoogle.com The polymerization of thiophene and its derivatives can be achieved through chemical or electrochemical methods. kpi.ua For 3-substituted thiophenes like 3-methylthiophene, polymerization typically occurs between the C2 and C5 positions, leading to a conjugated polymer backbone. wikipedia.org

In the case of this compound, the presence of substituents at both the C2 and C3 positions would influence the polymerization process. Polymerization would likely proceed through coupling at the C5 position. The resulting polymer, poly(this compound), would have a structure where the thiophene rings are linked in a head-to-tail fashion. The methyl and methylthio side chains would affect the solubility, processability, and electronic properties of the polymer. Chemical polymerization is often carried out using an oxidant like iron(III) chloride (FeCl₃). kpi.ua

Unveiling the Spectroscopic Signature of this compound

The structural elucidation of organic compounds is a cornerstone of chemical research, relying on a suite of sophisticated analytical techniques. Among these, spectroscopic methods provide an unparalleled window into the molecular world, offering detailed information about connectivity, chemical environment, and fragmentation patterns. This article focuses on the spectroscopic characterization of the sulfur-containing heterocyclic compound, this compound, a molecule of interest in the broader study of thiophene derivatives. While this specific compound is not extensively documented in publicly accessible literature, its structural features can be inferred and understood through the established principles of spectroscopy, drawing comparisons with closely related and well-characterized analogs.

The synthesis of this compound can be envisioned through established organometallic pathways. A plausible route involves the selective lithiation of 3-methylthiophene at the 2-position, a common strategy for functionalizing the thiophene ring. Subsequent reaction of the resulting 2-lithio-3-methylthiophene intermediate with dimethyl disulfide would then yield the target compound. This method is analogous to the synthesis of 3-(methylthio)thiophene from 3-lithiothiophene. An alternative approach could involve the preparation of 3-methylthiophene-2-thiol, followed by S-alkylation with a methylating agent. The successful synthesis would require purification, and its structural confirmation would heavily rely on the spectroscopic techniques discussed herein.

Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the stretching and bending of chemical bonds within a molecule. Both infrared (IR) and Raman spectroscopy provide complementary information, creating a detailed vibrational fingerprint of the compound.

The key expected vibrations include C-H stretching from both the aromatic thiophene ring and the aliphatic methyl groups, C=C and C-C stretching within the thiophene ring, and C-S stretching vibrations.

Predicted Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Thiophene Ring | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Methyl Groups (-CH₃) | 2975 - 2845 | Strong |

| C=C Stretch | Thiophene Ring | 1550 - 1400 | Medium |

| C-H Bend | Methyl Groups (-CH₃) | 1470 - 1365 | Medium |

| C-C Stretch | Thiophene Ring | 1400 - 1300 | Medium |

| C-H In-Plane Bend | Thiophene Ring | 1300 - 1000 | Medium |

| C-H Out-of-Plane Bend | Thiophene Ring | 910 - 710 | Strong |

This table is generated based on data from related thiophene compounds and general IR spectroscopy correlation tables. iosrjournals.orgvscht.czdocbrown.info

Raman spectroscopy provides information complementary to IR spectroscopy. horiba.com It relies on the inelastic scattering of monochromatic light, where the frequency shifts of the scattered light correspond to the vibrational modes of the molecule. Vibrations that cause a significant change in molecular polarizability, such as those of symmetric, non-polar bonds, tend to produce strong Raman signals.

For this compound, the C=C and C-S bonds within the thiophene ring are expected to be strong Raman scatterers. While a specific experimental Raman spectrum was not located, expected peak locations can be inferred from studies on related thiophene derivatives. iosrjournals.orgresearchgate.net

Predicted Raman Shifts for this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| C-H Stretch | Thiophene Ring & Methyl | 3100 - 2845 | Medium |

| C=C Stretch | Thiophene Ring | 1550 - 1400 | Strong |

| C-H Bend | Methyl Groups (-CH₃) | 1470 - 1365 | Medium |

| C-C Stretch | Thiophene Ring | 1400 - 1300 | Strong |

This table is generated based on data from related thiophene compounds and general Raman spectroscopy correlation tables. iosrjournals.orguci.edu

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique can provide precise bond lengths, bond angles, and details of intermolecular interactions that define the crystal packing.

A search of the available literature did not yield a solved crystal structure for this compound. However, crystallographic studies on closely related thiophene derivatives have been reported. researchgate.netscirp.org For instance, the crystal structure of 2-((3-methylthiophen-2-yl)methylene)malononitrile has been determined, demonstrating that substituted 3-methylthiophene (B123197) cores can form well-defined crystalline lattices. researchgate.net These related structures often feature nearly planar thiophene rings and engage in various intermolecular interactions that stabilize their packing in the solid state. Without experimental data for the title compound, its specific molecular architecture and packing motif remain undetermined.

In-depth Computational and Theoretical Analysis of this compound Remains an Area for Future Research

Following an extensive search of scientific literature and computational chemistry databases, it has been determined that detailed, publicly available computational and theoretical studies specifically focused on the chemical compound This compound are not available at this time.

While research exists for related thiophene derivatives, this body of work does not provide the specific data required to construct a thorough and scientifically accurate article on this compound according to the requested detailed outline. The instructions specified a strict adherence to a predefined structure, including sections on Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, and predictions of spectroscopic and reactivity parameters.

Searches for this specific molecule (CAS No. 84034-27-5) did not yield any dedicated studies or datasets that would allow for a scientifically rigorous discussion of its:

Electronic Structure and Molecular Orbital Theory: No published papers were found that detail DFT calculations or HOMO-LUMO analyses for this specific isomer.

Prediction of Spectroscopic Parameters: There is no available data from computational simulations of the NMR, IR, or UV-Vis spectra for this compound.

Reactivity Prediction and Reaction Pathway Analysis: Scientific literature does not currently contain theoretical studies on the reactivity or reaction pathways of this compound.

General computational studies on the thiophene scaffold and its various other derivatives are common in the literature. These studies confirm the utility of methods like DFT for understanding the electronic properties, spectra, and reactivity of this class of compounds. However, the specific effects of the combined 3-methyl and 2-methylthio substituents on the thiophene ring have not been the subject of a dedicated computational investigation in the available literature.

Therefore, a detailed article on the computational and theoretical chemistry of this compound cannot be generated at this time due to the absence of foundational research and data. The topics outlined represent a clear opportunity for future research to expand the understanding of structure-property relationships in substituted thiophenes.

Computational and Theoretical Chemistry of 3 Methyl 2 Methylthio Thiophene

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and conformational flexibility of 3-methyl-2-(methylthio)thiophene can be explored through conformational analysis and molecular dynamics simulations. The presence of the methylthio group, which is not cylindrically symmetrical, gives rise to different possible rotational isomers (conformers).

The orientation of the methyl group of the methylthio substituent relative to the thiophene (B33073) ring is a key conformational variable. Ab initio calculations on related molecules, such as 3,3'-dimethylthio-2,2'-bithiophene, have shown that the steric hindrance created by alkylthio groups can lead to twisted conformations. acs.org In the case of this compound, steric interactions between the methyl group at the 3-position and the methylthio group at the 2-position could influence the preferred conformation.

A systematic conformational search using computational methods would identify the low-energy conformers and the rotational energy barriers between them. This information is crucial for understanding the molecule's physical properties and how it might interact with other molecules, such as in a biological system or as a ligand in a metal complex.

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound over time. By simulating the motion of the atoms at a given temperature, MD can reveal the accessible conformations and the timescales of conformational changes. Such simulations would also be valuable for understanding its behavior in different solvent environments. While specific MD simulations for this compound are not documented in the literature, the methodologies have been applied to a wide range of organic molecules.

Applications As a Synthetic Intermediate and in Advanced Materials

Building Block for Oligothiophenes and Polythiophenes

The synthesis of oligothiophenes and polythiophenes is a cornerstone of organic electronics, and 3-methyl-2-(methylthio)thiophene serves as a key precursor in this arena. The presence of reactive sites on the thiophene (B33073) ring allows for polymerization, leading to the formation of conjugated polymers with interesting electronic and optical properties.

While direct polymerization of this compound is a subject of ongoing research, the closely related compound, 3-(methylthio)thiophene (B1582169), has been utilized to yield oligothiophenes. google.com These oligomers are of significant interest due to their chemical stability, ease of functionalization, and a wide range of useful properties. google.com The polymerization of thiophene derivatives can be achieved through various methods, including chemical oxidative polymerization using agents like iron(III) chloride. nih.gov The properties of the resulting polymers, such as molecular weight and regioregularity, are highly dependent on the reaction conditions. nih.gov

The introduction of the methylthio group is particularly noteworthy. Studies on poly[(3-alkylthio)thiophene]s have demonstrated that the sulfur atom in the side chain can lead to strong noncovalent interactions, influencing the molecular packing and charge transport properties of the polymer. ntu.edu.tw This suggests that poly(this compound) could exhibit enhanced intermolecular interactions, potentially leading to improved performance in electronic devices.

Below is a table illustrating the optical properties of related poly[(3-alkylthio)thiophene]s, which can provide an indication of the potential characteristics of polymers derived from this compound.

| Polymer | Absorption Maxima (Solution, λmax) | Absorption Maxima (Thin Film, λmax) |

| Poly[(3-hexylthio)thiophene] (P3HTT) | 515 nm | 568 nm |

| Poly[(3-decylthio)thiophene] (P3DTT) | 516 nm | 571 nm |

| Poly[3-(2-ethylhexylthio)thiophene] (P3EHTT) | 559 nm | - |

Table 1: Optical properties of various poly[(3-alkylthio)thiophene]s. The data suggests that the alkylthio side chains significantly influence the absorption characteristics of the polymers in both solution and thin-film states. ntu.edu.tw

Role in the Synthesis of Functional Organic Molecules

The utility of this compound extends beyond polymer chemistry into the realm of fine organic synthesis, where it serves as a valuable intermediate for the construction of complex and functionalized molecules. Thiophene derivatives, in general, are widely used as building blocks in the synthesis of agrochemicals and pharmaceuticals. mdpi.com

The specific substitution pattern of this compound offers multiple avenues for further functionalization. The thiophene ring can undergo various reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups. mdpi.comresearchgate.net For instance, the synthesis of other functionalized thiophenes can be achieved through the strategic manipulation of the methyl and methylthio groups. researchgate.net

A patent for the synthesis of the related compound 3-(methylthio)thiophene highlights its use as an intermediate for the synthesis of Active Pharmaceutical Ingredients (APIs). google.com This underscores the potential of this compound to be a key component in the development of new therapeutic agents. The synthesis of various thiophene-2-carboxamide derivatives, which have shown antioxidant and antibacterial activity, further illustrates the importance of functionalized thiophenes in medicinal chemistry. nih.gov

Contribution to Optoelectronic Materials Development

The development of advanced optoelectronic materials is a rapidly growing field, and thiophene-based compounds are at its forefront. The inherent electronic properties of the thiophene ring, combined with the ability to tune these properties through substitution, make them ideal candidates for applications in organic electronics.

Polythiophenes and oligothiophenes derived from precursors like this compound are particularly promising for use in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The introduction of alkylthio side chains, as seen in poly[(3-alkylthio)thiophene]s, has been shown to enhance the aggregation and molecular packing of the polymers, which is beneficial for charge transport. ntu.edu.tw This suggests that polymers based on this compound could possess favorable morphologies for efficient device performance.

Research on poly[(3-alkylthio)thiophene]s has shown that these materials exhibit good solubility and excellent optoelectronic properties, which are crucial for the fabrication of low-cost, flexible, and large-area electronic devices. ntu.edu.tw The electronic structure of related polymers like poly(thiophene-3-methyl acetate) has been investigated, revealing that the π-conjugation length and, consequently, the electronic properties can be influenced by factors such as solvent and concentration. researchgate.net

Utility in Coordination Chemistry

The field of coordination chemistry explores the interaction of metal ions with ligands to form complex structures with diverse applications, including catalysis and materials science. Thiophene derivatives can act as ligands, coordinating to metal centers through the sulfur atom or other functional groups attached to the ring.

While specific studies on the coordination chemistry of this compound are not widely reported, the presence of two sulfur atoms and the aromatic ring system suggests its potential as a versatile ligand. The coordination chemistry of thiophenes, in general, is an active area of research. researchgate.net Thiophene-containing ligands have been used to synthesize a variety of metal complexes with interesting structural and electronic properties. researchgate.netnih.gov For example, thiophene carboxamide derivatives containing a pyridine (B92270) ring have been used to create complexes with zinc, copper, and cobalt. nih.gov

The ability of the sulfur atoms in the thiophene ring and the methylthio group to coordinate with metal ions could lead to the formation of novel coordination polymers and discrete metal complexes. These complexes could find applications in catalysis, sensing, and the development of new materials with unique magnetic or optical properties.

Conclusion and Outlook for 3 Methyl 2 Methylthio Thiophene Research

Summary of Current Research Landscape

Research on 3-methyl-2-(methylthio)thiophene has primarily focused on its synthesis as a key intermediate for more complex molecules. It is often prepared from its precursor, 3-methylthiophene (B123197). wikipedia.org The introduction of the methylthio group at the 2-position of the thiophene (B33073) ring is a crucial step that modulates the electronic properties and reactivity of the molecule.

The broader class of thiophene derivatives has been investigated for applications in materials science and coordination chemistry. researchgate.net For instance, derivatives have been synthesized for their potential as antimicrobial agents. researchgate.net Specifically, chalcones derived from 3-methyl-2-thiophenecarboxaldehyde (B51414) have been designed and evaluated for their antifungal properties. researchgate.net While direct research into the specific applications of this compound is not abundant, its role as a precursor suggests its importance in accessing a variety of functionalized thiophenes.

Future Directions in Synthetic Methodologies

Current synthetic strategies often rely on the functionalization of a pre-existing 3-methylthiophene ring. Future research could explore more convergent and efficient synthetic routes.

One promising direction is the development of one-pot or tandem reactions that construct the substituted thiophene ring and install the methyl and methylthio groups in a single, streamlined process. For example, methods involving the cyclization of functionalized alkynes have shown promise for the synthesis of substituted thiophenes. researchgate.net A recently developed metal-free method for synthesizing 3-chalcogen benzo[b]furans via iodine-mediated electrophilic cyclization of 2-alkynylanisoles could potentially be adapted for thiophene synthesis. researchgate.net

Furthermore, the use of dimethyl sulfoxide (B87167) (DMSO) as both a solvent and a sulfur source in the intramolecular cyclization of 2-alkynylanisoles/sulfides presents an innovative approach to creating 3-(methylthio)-benzo[b]furans/thiophenes. researchgate.net Exploring similar strategies for the direct synthesis of this compound could prove fruitful.

Unexplored Reactivity and Functionalization Pathways

The reactivity of this compound remains a largely unexplored area. The interplay between the electron-donating methyl group at the 3-position and the methylthio group at the 2-position likely imparts unique reactivity to the thiophene ring.

Future studies could investigate:

Electrophilic Aromatic Substitution: Mapping the regioselectivity of various electrophilic substitution reactions (e.g., nitration, halogenation, acylation) on the thiophene ring. The directing effects of the existing substituents will be of fundamental interest.

Metal-Catalyzed Cross-Coupling Reactions: The C-S bond of the methylthio group and the C-H bonds on the thiophene ring offer potential sites for cross-coupling reactions (e.g., Suzuki, Stille, Heck couplings) to introduce new carbon-carbon or carbon-heteroatom bonds.

Oxidation of the Sulfur Atom: Investigating the selective oxidation of the thiophene sulfur or the methylthio sulfur to the corresponding sulfoxides and sulfones. These oxidized derivatives could exhibit different biological activities and chemical properties.

Deprotonation and Lithiation: Exploring the regioselectivity of deprotonation with strong bases to generate lithiated intermediates, which can then be reacted with various electrophiles to introduce a wide range of functional groups.

Potential for Emerging Applications

While currently recognized primarily as a synthetic intermediate, the unique structural features of this compound suggest potential for direct applications in several emerging fields.

Organic Electronics: Thiophene-based polymers are well-known for their use in organic electronics. Poly(3-methylthiophene) is a notable example. nih.gov The introduction of the methylthio group could modulate the electronic properties of the corresponding polymer, potentially leading to new materials for organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.

Medicinal Chemistry: The thiophene scaffold is a common motif in many pharmaceuticals. researchgate.net The presence of both a methyl and a methylthio group could lead to novel interactions with biological targets. Screening this compound and its derivatives for various biological activities, such as antimicrobial or anticancer properties, could be a worthwhile endeavor. For instance, thiophene derivatives containing a pyrazole (B372694) ring have shown antifungal activity. researchgate.net

Flavor and Fragrance: Some sulfur-containing organic compounds are known for their distinct aromas and flavors. thegoodscentscompany.com While 3-methylthiophene itself is noted as a flavoring agent, the contribution of the methylthio group to the sensory properties of this compound has not been reported and could be an area of interest for the food and fragrance industries. nih.gov

Table 2: Potential Application Areas

| Field | Potential Role of this compound | Rationale |

|---|---|---|

| Organic Electronics | Monomer for conductive polymers | Thiophene core with modulating substituents. |

| Medicinal Chemistry | Scaffold for drug discovery | Thiophene is a known pharmacophore. |

| Agrochemicals | Precursor for novel pesticides | Building on the precedent of morantel. wikipedia.org |

Q & A

Basic: What are the most effective synthetic routes for 3-methyl-2-(methylthio)thiophene?

Methodological Answer:

The compound can be synthesized via:

- Grignard reactions : Using 3-methylthiophene with iso-propylmagnesium chloride in THF, followed by quenching with DMF or benzaldehyde to form derivatives. Reaction optimization includes solvent selection (e.g., 2-MeTHF for safety/environmental benefits) and temperature control (<30°C) .

- Iodocyclisation : Starting with alkynes or thiophene derivatives, as demonstrated in the synthesis of 3-iodo-2-(methylthio)benzo[b]thiophene. This method employs iodine electrophiles and requires purification via flash chromatography .

- Functionalization of thiophene precursors : Oxidation or sulfonation of 3-methylthiophene derivatives to introduce the methylthio group, followed by column chromatography for isolation .

Basic: How is this compound purified and characterized post-synthesis?

Methodological Answer:

- Purification :

- Flash chromatography : Silica gel with hexane/MTBE (7:3) eluent achieves >80% purity .

- Reverse-phase HPLC : Methanol-water gradients (30%→100%) resolve polar byproducts, yielding ≥98% purity .

- Characterization :

- NMR/IR spectroscopy : Confirm structure via C=O (1700–1750 cm⁻¹), C-S (600–700 cm⁻¹), and aromatic proton shifts (δ 2.6–7.7 ppm) .

- Melting point analysis : Sharp ranges (213–226°C) indicate purity .

Basic: What spectroscopic and computational methods validate its molecular structure?

Methodological Answer:

- Experimental :

- Computational :

Advanced: How can solvent systems and initiators optimize Grignard reactions for this compound?

Methodological Answer:

- Solvent selection : 2-MeTHF outperforms THF/Et₂O due to higher boiling points and reduced environmental impact. Hybrid systems (e.g., 2-MeTHF + toluene) broaden substrate compatibility .

- Initiators : Use DIBAL-H in THF for rapid initiation or iso-propylmagnesium chloride for controlled reactivity .

- Yield optimization : Reflux for 24 h with stoichiometric DMF or benzaldehyde achieves 67–80% yield .

Advanced: What computational strategies model its electronic properties for material science applications?

Methodological Answer:

- DFT/Molecular dynamics : Simulate π-π* transitions (e.g., triplet transitions at ~3.5 eV) and adsorption on phyllosilicate surfaces for photovoltaic studies .

- Thermodynamic profiling : Calculate entropy (S° = 280–320 J/mol·K) and heat capacity (Cp° = 120–150 J/mol·K) to predict stability in polymer matrices .

Advanced: How does this compound contribute to polymer science?

Methodological Answer:

- Conductive polymers : Acts as a monomer in polythiophene copolymers for organic semiconductors. Oxidative copolymerization with 3-hexylthiophene enhances conductivity .

- Nanomaterials : Polymerization via controlled techniques (e.g., chemical vapor deposition) forms ultrathin films for biofuel cell electrodes .

Advanced: How to resolve contradictions in reaction mechanisms or analytical data?

Methodological Answer:

- Mechanistic validation : Use isotopic labeling (e.g., deuterated solvents) to track proton transfer in Grignard reactions .

- Cross-validation : Compare NMR data with computational predictions (e.g., MP2/6-311G** for chemical shifts) to confirm structural assignments .

- Error analysis : Quantify experimental uncertainty in HPLC (±2% purity) and melting point (±1°C) measurements .

Advanced: What is its geochemical significance as a biomarker?

Methodological Answer:

- Alkylthiophene derivatives : Serve as biomarkers in petroleum systems. For example, C₂–C₆ 5-n-alkyl-3-methyl-2-(methyldodecyl)thiophenes correlate with thermal maturity in Monterey Formation oils .

- Analytical protocols : GC-MS with selective ion monitoring (m/z 97, 111) quantifies trace concentrations in geological samples .

Basic: What are its key thermodynamic properties?

Methodological Answer:

- Heat of formation : ΔHf° = 120–140 kJ/mol (estimated via photoionization) .

- Phase transitions : Boiling point ~200–220°C (extrapolated from alkylthiophene analogs) .

Advanced: How is it applied in pharmaceutical intermediate synthesis?

Methodological Answer:

- Building block : Functionalized via Suzuki coupling or amidation to create tetrahydrobenzo[b]thiophene derivatives with antibacterial activity .

- Scale-up challenges : Optimize reaction stoichiometry (1.2 eq. anhydrides) and minimize THF usage to reduce costs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.